molecular formula C27H26N2O4S B11376052 N-benzyl-2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11376052
M. Wt: 474.6 g/mol
InChI Key: NRFABBOKIKWPRA-UHFFFAOYSA-N
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Description

N-BENZYL-2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran moiety, a benzothiophene ring, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran and benzothiophene rings, followed by their coupling through an acetamido linkage. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamido linkage can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran and benzothiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features, which may confer specific biological activities such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran and benzothiophene moieties may interact with biological macromolecules, altering their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of benzofuran and benzothiophene rings, which may confer a distinct set of biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

N-benzyl-2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H26N2O4S/c1-32-19-11-12-22-21(14-19)18(16-33-22)13-24(30)29-27-25(20-9-5-6-10-23(20)34-27)26(31)28-15-17-7-3-2-4-8-17/h2-4,7-8,11-12,14,16H,5-6,9-10,13,15H2,1H3,(H,28,31)(H,29,30)

InChI Key

NRFABBOKIKWPRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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